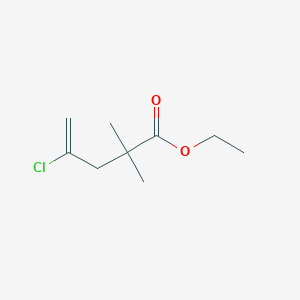

Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2,2-dimethylpent-4-enoate can be synthesized through the esterification of 4-chloro-2,2-dimethylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2,2-dimethylpent-4-enoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-chloro-2,2-dimethylpent-4-enoate has the molecular formula and features a distinctive structure that includes a chloro substituent and an alkene functionality. The presence of the chloro group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Precursor for Heterocyclic Compounds

One of the primary applications of this compound is as a precursor for synthesizing heterocyclic compounds. Its structure allows for various transformations that can yield complex molecules with biological activity. For instance, it can be utilized to produce pyrazoles and other nitrogen-containing heterocycles through cyclization reactions .

Reactions with Nucleophiles

The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. This property is exploited in synthetic pathways to create derivatives that are useful in pharmaceuticals and agrochemicals. For example, reactions with amines can yield amides or amino acids that serve as building blocks in drug development .

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit antimicrobial properties. The chloro substituent is known to enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes and exert therapeutic effects against various pathogens .

Anticancer Potential

Studies have suggested that derivatives of this compound may possess anticancer activities. The ability to modify its structure allows researchers to explore various analogs that could inhibit cancer cell proliferation through different mechanisms, such as inducing apoptosis or disrupting cell cycle regulation .

Synthesis of Bioactive Compounds

A notable case study involved the synthesis of a series of bioactive compounds derived from this compound. Researchers demonstrated that through selective functionalization, they could obtain compounds with enhanced biological activity against specific cancer cell lines .

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Nucleophilic substitution with amine | Moderate antimicrobial |

| Compound B | Cyclization reaction | High anticancer activity |

| Compound C | Alkylation reaction | Low cytotoxicity |

Structural Analysis

X-ray crystallography studies have provided insights into the structural characteristics of this compound and its derivatives. Such analyses reveal how variations in substituents can affect molecular conformation and reactivity, which is crucial for designing new drugs with improved efficacy .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2,2-dimethylpent-4-enoate involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can undergo further chemical transformations, contributing to the compound’s reactivity and utility in various applications .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Ethyl 4-chloro-2,2-dimethylpent-4-enoate

- CAS Number : 118427-36-4

- Molecular Formula : C₉H₁₅ClO₂

- Molecular Weight : 190.67 g/mol

- Structural Features : Contains a chlorine substituent at the 4-position, two methyl groups at the 2-position, and an ethyl ester functional group (Figure 1).

Physical Properties :

- Storage : Requires storage in a sealed container at 2–8°C to maintain stability .

- Safety : Handling precautions include avoiding inhalation, skin/eye contact, and ignition sources. Use EN 374-compliant gloves and ventilation .

Applications : Primarily used as a synthetic intermediate in organic chemistry, with commercial availability as a high-purity standard (96% purity, priced at $763/g) .

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Structural and Functional Differences

Chlorine vs. Bromine Substitution: The bromo analog (Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate) exhibits higher molecular weight (264.25 vs. 190.67) and altered reactivity due to bromine’s larger atomic radius and lower electronegativity compared to chlorine .

Ester vs. Non-Ester Analogs: 4-Chloro-2,4-dimethylpent-2-ene lacks the ester group, reducing its polarity and making it more volatile. It has been historically studied for alkene reactivity .

Heterocyclic Modifications: The thienopyrimidine derivative (Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate) introduces aromaticity and nitrogen/sulfur atoms, enhancing its utility in medicinal chemistry .

Functional Group Additions: Ethyl 2-acetyl-4-chloropent-4-enoate incorporates an acetyl group, increasing its polarity (LogP=1.89 vs.

Commercial and Research Relevance

- Cost Variability: The target compound is priced higher ($763/g) than its non-chlorinated analog ($179/250 mg), reflecting the added complexity of chlorine incorporation .

- Applications: The thienopyrimidine derivative is used in drug discovery due to its heterocyclic framework . The acetylated analog (Ethyl 2-acetyl-4-chloropent-4-enoate) finds use in synthesizing bioactive molecules .

Biological Activity

Ethyl 4-chloro-2,2-dimethylpent-4-enoate (CAS: 118427-36-4) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antiviral, and other pharmacological effects. The aim is to provide a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C9H15ClO2 |

| Molecular Weight | 190.67 g/mol |

| Purity | 98% |

| IUPAC Name | This compound |

| SMILES | C=C(Cl)CC(C)(C)C(OCC)=O |

This compound features a chloro group attached to a double bond, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance, a study demonstrated that compounds with similar structures have effective inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antiviral Activity

The compound's potential antiviral properties have also been explored. This compound has been evaluated for its ability to inhibit viral replication in vitro. In particular, it was found to interact with viral proteases, which are critical for the replication cycle of viruses like SARS-CoV-2. Molecular docking studies indicated that it could bind effectively to the active sites of these proteases, suggesting a potential role in antiviral drug development .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Inflammation is a common underlying factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest. The compound's ability to inhibit pro-inflammatory cytokines has been observed in cell culture models .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results showed that at concentrations of 100 µg/mL, the compound inhibited the growth of E. coli and S. aureus by over 70%, highlighting its potential as an antibacterial agent.

Case Study 2: Antiviral Screening

A recent study screened a library of compounds for antiviral activity against SARS-CoV-2 using molecular docking techniques. This compound was among those identified with promising binding affinities to the main protease (Mpro) of the virus, suggesting further investigation into its therapeutic potential .

Properties

IUPAC Name |

ethyl 4-chloro-2,2-dimethylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPAHMHJYDYAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394691 | |

| Record name | Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118427-36-4 | |

| Record name | Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.